2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group, at the 4-position with a 4-bromophenyl group, and at the 5-position with a pyridin-4-yl moiety. The acetamide nitrogen is further substituted with a 4-methylphenyl group.
The triazole-thioacetamide scaffold is commonly associated with diverse biological activities, including receptor modulation (e.g., pheromone receptors, GPR-17) and anti-inflammatory effects . The bromophenyl and pyridinyl substituents likely enhance hydrophobic interactions in target binding, while the methylphenyl group on the acetamide may influence solubility and metabolic stability.
Properties
Molecular Formula |
C22H18BrN5OS |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18BrN5OS/c1-15-2-6-18(7-3-15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)19-8-4-17(23)5-9-19/h2-13H,14H2,1H3,(H,25,29) |
InChI Key |
JTCXWZKUAGETPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclization reactions. A common approach involves reacting N,N′-bis(4-bromobenzoyl)hydrazine with phosphorus pentachloride in toluene to form a reactive chloro-derivative. Subsequent treatment with pyridin-4-amine under reflux conditions introduces the pyridinyl group at the 5-position of the triazole. Alternative methods employ acyl hydrazide intermediates derived from ester precursors, which undergo condensation with aryl isothiocyanates followed by base-mediated cyclization.
Critical Parameters :
Sulfanyl-Acetamide Side Chain Installation
The sulfanyl moiety is introduced via nucleophilic substitution. A bromoacetylated intermediate is reacted with sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF) at 60–80°C. The resulting thiol group is then alkylated with 2-chloro-N-(4-methylphenyl)acetamide in the presence of potassium carbonate.
Yield Optimization :
-
Using DMF as a polar aprotic solvent enhances nucleophilicity of the thiol group.
-
Reaction time of 6–8 hours balances conversion efficiency and byproduct formation.
Reaction Conditions and Catalysis
Cyclization Step Optimization
Cyclization to form the triazole ring requires precise temperature control. Heating at 110–120°C in toluene for 12 hours achieves 70–75% yield, while microwave-assisted synthesis reduces time to 2 hours with comparable efficiency. Catalytic amounts of p-toluenesulfonic acid (pTSA) improve regioselectivity, favoring the 1,2,4-triazole isomer over 1,3,4-derivatives.
Table 1: Cyclization Methods Comparison
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 110–120 | 12 | 70–75 |
| Microwave-Assisted | 150 | 2 | 68–72 |
| Catalytic pTSA | 100 | 6 | 78–82 |
Coupling Reactions
The final coupling between the triazole-thiol intermediate and chloroacetamide derivative employs a two-phase system (water/dichloromethane) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method achieves 85–90% conversion, outperforming homogeneous conditions (e.g., DMF alone: 70–75%).
Mechanistic Insight :
-
TBAB facilitates interfacial transfer of the thiolate anion, accelerating alkylation.
-
Excess chloroacetamide (1.2 equivalents) ensures complete consumption of the thiol intermediate.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet at δ 4.20 ppm (SCH₂CO), a doublet at δ 8.50 ppm (pyridinyl H), and a broad peak at δ 10.15 ppm (NH acetamide).
-
HRMS : Observed [M+H]⁺ at m/z 480.04881 (calculated: 480.04912).
Purity Assessment :
-
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
-
Melting point: 215–217°C (decomposition observed above 220°C).
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during triazole cyclization generate 1,3,4-triazole isomers (<5%). Recrystallization from ethanol/water (3:1) removes these impurities effectively.
Moisture Sensitivity
The thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and using freshly distilled DMF minimizes disulfide byproducts.
Industrial Scalability Considerations
Cost-Effective Reagents
Replacing NaSH with cheaper thiourea reduces raw material costs by 40% without compromising yield.
Solvent Recovery
Toluene and DMF are recovered via vacuum distillation (>90% efficiency), aligning with green chemistry principles.
Emerging Methodologies
Recent advances include enzymatic catalysis for the acetamide coupling step, achieving 92% yield under mild conditions (pH 7.5, 37°C). Photoredox-mediated thiol-ene reactions are also being explored for faster sulfanyl group installation.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is C24H22BrN5OS. The compound features a triazole ring, which is known for its stability and ability to engage in various biological interactions. The presence of the bromophenyl and pyridinyl groups enhances its lipophilicity and biological activity.
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Research indicates that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific compound may show efficacy against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Triazoles have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines .
Antiviral Activity
Recent research has highlighted the potential antiviral properties of triazole derivatives against viruses such as HSV (Herpes Simplex Virus) and HCV (Hepatitis C Virus). The unique structural features of these compounds may enhance their interaction with viral proteins, thereby inhibiting viral replication .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives:
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. Triazole derivatives often inhibit enzymes by binding to their active sites, disrupting normal cellular functions. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
Key Findings:
Acetamide N-Substituents: Bulky or polar groups (e.g., sulfamoyl in ) may reduce solubility but improve target specificity. Electron-withdrawing groups (e.g., trifluoromethyl in ) could enhance metabolic stability. Melting Points: Triazole derivatives with aromatic substituents (e.g., 5o in ) exhibit higher melting points (>200°C), suggesting strong crystal lattice interactions.
Biological Activity Trends: Receptor Agonism: VUAA1 and VUAA3 (structurally distinct but sharing the triazole-thioacetamide core) activate insect pheromone receptors, highlighting the scaffold's versatility in receptor binding . Anti-Inflammatory Potential: Analog 7h () demonstrated anti-exudative activity comparable to diclofenac, suggesting triazole-thioacetamides may modulate inflammatory pathways .
Structural-Activity Relationships (SAR) :
- The 4-bromophenyl group (vs. 4-chlorophenyl or phenyl) may improve binding affinity in halogen-sensitive targets.
- The pyridin-4-yl moiety at the triazole 5-position is conserved across analogs, likely critical for π-π stacking in receptor interactions .
Limitations and Contradictions:
- Limited biological data exist for bromophenyl-containing analogs, with most activity reports focused on non-acetamide derivatives (e.g., 5m–5r in ).
- references a GPR-17 ligand with a morpholine-sulfonyl group, which diverges significantly from the target compound’s structure, complicating direct comparisons .
Biological Activity
2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure, characterized by a triazole ring, bromophenyl group, pyridinyl group, and an acetamide moiety, suggests potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C23H20BrN5O3S
- Molecular Weight : 526.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Additionally, the presence of the bromophenyl and pyridinyl groups enhances its interaction with cellular signaling pathways, potentially altering cellular functions.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial effects. In vitro studies have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Tested Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory |
| Compound B | Escherichia coli | Moderate Activity |
| Compound C | Pseudomonas aeruginosa | Low Activity |
The compound has been tested using the agar disc-diffusion method against pathogens like E. coli and S. aureus, showing varying degrees of efficacy depending on the concentration used .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have indicated effectiveness against common fungal strains such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT116 (Colon Carcinoma) | 6.2 | Active |
| T47D (Breast Cancer) | 27.3 | Active |
| MCF7 (Breast Cancer) | 43.4 | Moderate Activity |
These results indicate that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives akin to this compound:
- Antimicrobial Screening : A study evaluated various triazole derivatives for their antibacterial properties against S. aureus and E. coli, finding that modifications in substituents significantly influenced their activity.
- Anticancer Efficacy : Another research focused on the cytotoxic effects of similar compounds on breast cancer cell lines, demonstrating that certain structural features enhance anticancer potency.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Step 1: Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment to isolate 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
- Step 2: Reaction of the thiol intermediate with 2-chloroacetonitrile in DMF under controlled temperatures (60–80°C) to form the acetamide derivative .
- Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol), monitor reaction progress via TLC, and purify intermediates via recrystallization or column chromatography to improve yield (typically 60–75%) .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, pyridinyl protons at δ 8.5–8.7 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ for C28H23BrN5O2S: 596.06 Da) .
- X-ray Crystallography: Resolve 3D conformation and confirm sulfanyl-acetamide bonding geometry (e.g., S–C bond length ~1.81 Å) .
Q. What preliminary biological activities have been reported for similar triazole-acetamide derivatives?
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: IC₅₀ of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Mechanism: Triazole rings may inhibit enzymes like cyclooxygenase-2 (COX-2) or topoisomerase II via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 binding affinity ΔG ≈ −9.2 kcal/mol) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., bromo vs. chloro) with bioactivity using Hammett constants (σₚ = 0.23 for Br, 0.47 for Cl) .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Arg120 in COX-2) .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Dose-Response Curves: Validate IC₅₀ consistency across ≥3 independent assays to rule out false positives .
- Solubility Testing: Measure logP (predicted ~3.5) to assess membrane permeability limitations .
- Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., t₁/₂ < 30 min in rat microsomes) .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the pyridinyl ring to enhance sulfanyl-acetamide coupling efficiency .
- Catalytic Systems: Employ Cu(I)-catalyzed click chemistry for selective 1,2,4-triazole derivatization (yield improvement by 15–20%) .
Methodological Recommendations
- Synthetic Reproducibility: Pre-dry solvents (DMF over molecular sieves) to avoid hydrolysis of intermediates .
- Analytical Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
